Enantiomeric Integrity vs. Racemic Mixture
The target compound is supplied as the single (R)-enantiomer with a certified chemical purity of 98%, as verified by the supplier's QC release data . In contrast, the racemic 7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 75693-15-1) is offered at 97% purity but contains both enantiomers in a 1:1 ratio, providing no stereochemical enrichment . The (R)-enantiomer is confirmed by its unique chiral InChIKey (SXVUISODQKZWFM-SNVBAGLBSA-N), distinct from the (S)-enantiomer (SXVUISODQKZWFM-JTQLQIEISA-N) and the racemate (SXVUISODQKZWFM-UHFFFAOYSA-N) [1]. This ensures that every mole of (1R)-configured material used in a stereospecific transformation produces a single enantiomeric product, avoiding the 50% yield loss and separation burden inherent to racemic starting materials.
Racemate: 0% ee (1:1 mixture)
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer, chiral InChIKey SXVUISODQKZWFM-SNVBAGLBSA-N, vendor-stated purity 98% |
| Comparator Or Baseline | Racemic mixture (CAS 75693-15-1): both enantiomers, achiral InChIKey SXVUISODQKZWFM-UHFFFAOYSA-N, vendor-stated purity 97% |
| Quantified Difference | 100% enantiomeric excess (single enantiomer) vs. 0% ee (racemate); the racemate contains 50% of the unwanted (S)-enantiomer |
| Conditions | Chiral InChIKey assignment from SpectraBase; purity values from vendor certificates of analysis (Leyan and MolCore) |
Why This Matters
Procuring the single enantiomer eliminates the need for costly and time-consuming chiral resolution steps, directly reducing process mass intensity and improving atom economy in asymmetric syntheses.
- [1] SpectraBase. (R)-7-Bromo-1-tetralol. Compound ID 5lX6nYL19G5. Enantiomer and Racemate InChIKey assignments. View Source
